molecular formula C20H20F4 B070004 5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene CAS No. 174805-87-9

5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene

Cat. No.: B070004
CAS No.: 174805-87-9
M. Wt: 336.4 g/mol
InChI Key: AXHIYBDTRMNUFJ-UHFFFAOYSA-N
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Description

5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene is an organic compound with the molecular formula C22H27F4 This compound is characterized by the presence of a trifluorobenzene ring substituted with a fluorophenyl group and an ethylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Ethylcyclohexyl Intermediate: This step involves the alkylation of cyclohexane with ethyl halides under Friedel-Crafts alkylation conditions.

    Introduction of the Fluorophenyl Group: The ethylcyclohexyl intermediate is then subjected to a halogenation reaction to introduce the fluorine atom on the phenyl ring.

    Coupling with Trifluorobenzene: The final step involves a coupling reaction between the fluorophenyl intermediate and trifluorobenzene, often facilitated by a palladium-catalyzed cross-coupling reaction such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions, where nucleophiles such as amines or thiols replace the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Ammonia (NH3), thiols (R-SH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Amines, thioethers

Scientific Research Applications

5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the study of fluorinated organic molecules’ interactions with biological systems.

    Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers, due to its unique structural properties.

Mechanism of Action

The mechanism by which 5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene exerts its effects depends on its application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. The ethylcyclohexyl group can influence the compound’s lipophilicity, affecting its distribution within biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(4-Propylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene
  • 5-[4-(4-Methylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene
  • 5-[4-(4-Butylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene

Uniqueness

Compared to similar compounds, 5-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene is unique due to the specific combination of its substituents. The ethyl group on the cyclohexyl ring provides a balance between steric hindrance and electronic effects, which can influence the compound’s reactivity and interactions with other molecules. The presence of multiple fluorine atoms enhances its stability and potential biological activity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

5-[4-(4-ethylcyclohexyl)-2-fluorophenyl]-1,2,3-trifluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F4/c1-2-12-3-5-13(6-4-12)14-7-8-16(17(21)9-14)15-10-18(22)20(24)19(23)11-15/h7-13H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXHIYBDTRMNUFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)C2=CC(=C(C=C2)C3=CC(=C(C(=C3)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90635022
Record name 1~4~-Ethyl-2~3~,3~3~,3~4~,3~5~-tetrafluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174805-87-9
Record name 1~4~-Ethyl-2~3~,3~3~,3~4~,3~5~-tetrafluoro-1~1~,1~2~,1~3~,1~4~,1~5~,1~6~-hexahydro-1~1~,2~1~:2~4~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90635022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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